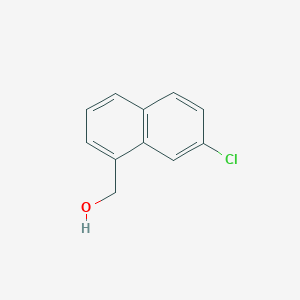![molecular formula C37H33N7O8 B8710442 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a potent antitumor antibiotic produced by the bacterium Streptomyces zelensis. It is known for its remarkable cytotoxicity, which is attributed to its ability to alkylate DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves complex organic reactions. One of the key steps is the formation of the cyclopropapyrroloindole core, which is achieved through vinyl azide chemistry. The cyclopropapyrroloindole is prepared from 5-benzyloxy-2-bromoacetophenone, with the key steps being the formation of indoles by decomposition of azides . The dimeric pyrroloindole is synthesized by coupling monomeric pyrroloindoles, followed by functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces zelensis. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several purification steps, including chromatography, to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide undergoes several types of chemical reactions, including:
Alkylation: It forms covalent bonds with DNA, specifically at the N3 position of adenine.
Cyclopropanation: Involves the formation of a cyclopropane ring through the action of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Common Reagents and Conditions
Alkylation: This reaction typically occurs under physiological conditions, with DNA serving as the substrate.
Cyclopropanation: Requires the presence of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Major Products
The major product of the alkylation reaction is a covalent DNA adduct, which leads to DNA strand breakage and ultimately cell death .
科学的研究の応用
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA alkylation and sequence-selective recognition of DNA.
Biology: Investigated for its potent cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent, although its high toxicity has limited its clinical use.
Industry: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
作用機序
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine. This alkylation disrupts DNA synthesis and leads to cell death. The compound’s sequence-selective recognition of DNA is facilitated by its ability to bend and conform to the DNA structure .
類似化合物との比較
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is part of a class of naturally derived DNA alkylating agents, which includes duocarmycin A and duocarmycin SA. These compounds share a similar mechanism of action but differ in their chemical structures and potency . For example:
Duocarmycin A: Similar DNA alkylating properties but with a different structural framework.
Duocarmycin SA: Exhibits higher potency and a slightly different mode of DNA interaction.
This compound is unique due to its exceptionally high cytotoxicity and its ability to form highly stable DNA adducts .
特性
分子式 |
C37H33N7O8 |
|---|---|
分子量 |
703.7 g/mol |
IUPAC名 |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
InChIキー |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)





![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)



